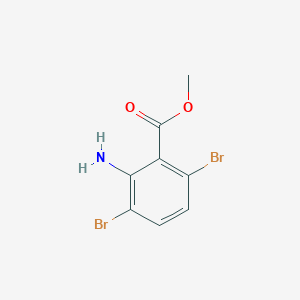

Methyl 2-amino-3,6-dibromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3,6-dibromobenzoate is a chemical compound with the CAS Number: 1219795-57-9 . It has a molecular weight of 308.96 and its IUPAC name is methyl 2-amino-3,6-dibromobenzoate .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-3,6-dibromobenzoate is1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 2-amino-3,6-dibromobenzoate is a liquid at room temperature . Similar compounds like Methyl 2-amino-3,5-dibromobenzoate are solid crystals and 98% of industrial products have a melting point of 89-91 °C .Aplicaciones Científicas De Investigación

Synthesis Applications

Methyl 2-amino-3,6-dibromobenzoate plays a significant role in the synthesis of various compounds. One study discusses its use in the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a compound that undergoes a three-step process involving oxidation and other reactions, highlighting its utility in complex chemical synthesis (Xue Hua-yu, 2007).

Antimicrobial Applications

In another study, derivatives of Methyl 2-amino-3,6-dibromobenzoate were synthesized and evaluated for antimicrobial activity. The study found that certain derivatives showed promising results against pathogens, indicating its potential in the development of new antimicrobial agents (P. Haranath et al., 2004).

Chemical Reaction Studies

Research on Methyl 2-amino-3,6-dibromobenzoate also includes its involvement in various chemical reactions. For instance, its reaction with N-bromosuccinimide in specific systems was studied, providing insights into its reactivity and potential applications in different chemical contexts (J. Thiem & J. Elvers, 1978).

Peptide Coupling

Additionally, this compound has been implicated in peptide coupling research. Studies have explored its use in the coupling of N-methylated amino acids, an important aspect of peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals (J. Coste et al., 1991).

Inhibitor and Antitumor Research

Further, Methyl 2-amino-3,6-dibromobenzoate and its derivatives have been studied for their roles as inhibitors in various biological processes and potential antitumor activities. Such research opens doors for new therapeutic agents in cancer treatment (E. Kashiyama et al., 1999).

Safety and Hazards

Methyl 2-amino-3,6-dibromobenzoate has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is expected that the compound exerts its effects by interacting with its targets, leading to changes in cellular processes .

Propiedades

IUPAC Name |

methyl 2-amino-3,6-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZQQJVBNVTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2423662.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)

![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)

![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)

![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)

![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)